3-Morpholinopicolinaldehyde

Description

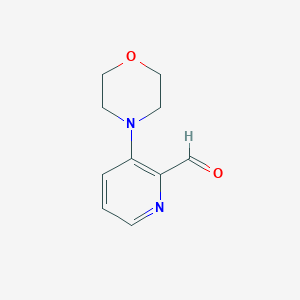

3-Morpholinopicolinaldehyde is a heterocyclic organic compound featuring a pyridine ring (picolinaldehyde backbone) substituted with a morpholino group at the 3-position and an aldehyde functional group at the 2-position. Its molecular formula is inferred to be C₁₀H₁₂N₂O₂, combining the pyridine core (C₆H₅NO) with a morpholine moiety (C₄H₉NO). The morpholino group enhances solubility and electron-donating properties, while the aldehyde group enables participation in condensation, nucleophilic addition, and Schiff base formation reactions. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, though direct applications are less documented in the provided evidence .

Properties

IUPAC Name |

3-morpholin-4-ylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-8-9-10(2-1-3-11-9)12-4-6-14-7-5-12/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRBSIDGYXDMHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(N=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholinopicolinaldehyde typically involves the reaction of 3-pyridinecarboxaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques to ensure higher yields and purity. These methods often include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Morpholinopicolinaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The pyridine ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

Oxidation: 3-Morpholinopicolinic acid.

Reduction: 3-Morpholinopicolinalcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Morpholinopicolinaldehyde is utilized in a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Used in the development of advanced materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 3-Morpholinopicolinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The morpholine ring can also interact with various receptors and ion channels, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-Morpholinopicolinaldehyde are compared below with five analogous compounds, highlighting key differences in reactivity, applications, and physicochemical properties.

Table 1: Comparative Analysis of this compound and Structural Analogs

| Compound Name | CAS Number | Molecular Formula | Structural Features | Applications | Key Properties |

|---|---|---|---|---|---|

| This compound | Not provided | C₁₀H₁₂N₂O₂ (inferred) | Pyridine-2-carbaldehyde + 3-morpholino | Pharmaceutical intermediate | Aldehyde reactivity, moderate solubility |

| 3-Chloro-6-morpholinopyridazine | 17259-32-4 | C₈H₁₀ClN₃O | Pyridazine ring + 3-Cl, 6-morpholino | Agrochemicals, drug development | Electrophilic Cl, stable heterocycle |

| 3-Morpholinophenylboronic acid HCl | 863248-20-8 | C₁₀H₁₄BNO₃·HCl | Phenylboronic acid + 3-morpholino | Suzuki-Miyaura cross-coupling reactions | Moisture-sensitive, catalytic utility |

| 2-(2-((3-Chlorophenoxy)methyl)morpholino)acetamide | 1706459-63-3 | C₁₃H₁₆ClN₂O₃ | Morpholino + acetamide + 3-Cl-phenoxy | Pharmaceutical intermediate (custom synthesis) | Polar, hydrogen-bonding capability |

| 3-Amino-6-chloropicolinaldehyde | 1206454-49-0 | C₆H₄ClN₂O (inferred) | Pyridine-2-carbaldehyde + 3-NH₂, 6-Cl | Organic synthesis | Nucleophilic NH₂, electrophilic Cl |

| 6-Chloro-3-nitropicolinic acid | 1204400-58-7 | C₆H₃ClN₂O₄ | Pyridine-2-carboxylic acid + 6-Cl, 3-NO₂ | Herbicide development | Strongly electron-withdrawing NO₂ group |

Structural and Functional Differences

Core Heterocycle: this compound and 3-Amino-6-chloropicolinaldehyde share a pyridine backbone, whereas 3-Chloro-6-morpholinopyridazine features a pyridazine ring (two adjacent nitrogen atoms), enhancing its planar rigidity and electronic diversity . The phenylboronic acid derivative (CAS 863248-20-8) replaces the pyridine ring with a phenyl group, enabling cross-coupling reactivity .

Substituent Effects: The aldehyde group in this compound contrasts with the boronic acid in CAS 863248-20-8, which is pivotal in metal-catalyzed reactions. Chloro substituents (e.g., in 3-Chloro-6-morpholinopyridazine) increase electrophilicity, facilitating nucleophilic aromatic substitutions, while nitro groups (e.g., 6-Chloro-3-nitropicolinic acid) enhance electron-withdrawing effects, stabilizing negative charges in herbicides .

Morpholino Group Positioning: The morpholino group in this compound is at the 3-position, whereas in 3-Chloro-6-morpholinopyridazine, it occupies the 6-position. This positional variance alters steric and electronic interactions in synthetic pathways .

Physicochemical Properties

- Solubility: Morpholino-substituted compounds generally exhibit improved water solubility compared to non-polar analogs. For instance, this compound’s solubility exceeds that of 6-Chloro-3-nitropicolinic acid, which is hindered by its nitro group .

- Stability: Aldehydes like this compound are prone to oxidation, whereas the acetamide derivative (CAS 1706459-63-3) demonstrates greater stability under ambient conditions .

Biological Activity

3-Morpholinopicolinaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a morpholine ring attached to a picolinaldehyde group. The structural features contribute to its interaction with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which is crucial for its antitumor effects. For instance, it acts as an allosteric inhibitor of certain protein kinases involved in cancer progression.

- Antiproliferative Effects : Studies have demonstrated that this compound can reduce cell proliferation in cancer cell lines, indicating its potential as an anticancer agent.

Efficacy in Cell Lines

The efficacy of this compound has been evaluated across multiple cancer cell lines. The following table summarizes its antiproliferative activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| H1299 (wt EGFR) | 14.5 | EGFR inhibition |

| H1650 (mutant) | 19 | EGFR inhibition |

| H1975 (double mutant) | 24 | EGFR phosphorylation inhibition |

These results indicate that the compound exhibits varying degrees of potency depending on the EGFR status of the cell line, suggesting a targeted mechanism of action.

Study 1: Antitumor Activity

In a study published in Nature, researchers explored the effects of this compound on non-small cell lung cancer (NSCLC) models. The compound demonstrated significant tumor growth inhibition when administered in vivo, with a notable reduction in tumor volume compared to control groups. This study highlighted the compound's potential as a therapeutic agent against NSCLC.

Study 2: Off-Target Effects

Another critical aspect of the research focused on off-target effects associated with this compound. While it showed promising on-target activity against mutant EGFR, there were indications of toxicity in non-cancerous cells at higher concentrations. This finding emphasizes the need for further optimization to enhance selectivity and reduce potential side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.